molecular formula C10H18N2O3 B153155 Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate CAS No. 54503-10-5

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No. B153155
CAS RN: 54503-10-5
M. Wt: 214.26 g/mol
InChI Key: PITJAAIPVBVRAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamates can be inferred from the synthesis of similar compounds. For example, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine through acetonization, Boc protection, and N-methoxy-N-methyl amidation . This suggests that tert-butyl carbamates can be synthesized through protection strategies and amidation reactions.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, as seen in the crystallographic studies of related compounds. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate crystallized in an orthorhombic lattice with specific unit cell parameters and was stabilized by intermolecular interactions . This indicates that tert-butyl carbamates may also form stable crystalline structures with specific intermolecular interactions.

Chemical Reactions Analysis

Tert-butyl groups are known to be involved in various chemical reactions. The tert-butyl group in O-tert-Butyltyrosine was used as an NMR tag, which suggests that tert-butyl groups can be used to enhance the detection of compounds in NMR spectroscopy . Additionally, tert-butyl carbamates could potentially be involved in catalytic reactions, as seen with a copper(ii) metal-organic framework that catalyzed the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be deduced from the properties of similar compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, and its crystal structure was determined via X-ray diffraction . This suggests that tert-butyl carbamates may have complex structures with specific physical properties. The gas-liquid chromatography and mass spectral analysis of tert.-butyldimethylsilylated carboxylic acids, including tert-butyl carbamates, showed that they have characteristic fragmentation patterns and can be separated based on their retention data .

Scientific Research Applications

Chiral Auxiliary and Building Block in Peptide Synthesis

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate has been used as a chiral auxiliary in peptide synthesis. Its effectiveness in this role is highlighted by its application in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate. This compound has also been utilized as a chiral building block in dipeptide synthesis, showcasing its versatility in organic chemistry (Studer, Hintermann, & Seebach, 1995).

Antibacterial Activity

In the realm of antibacterial research, tert-butyl 2-carbamoylpyrrolidine-1-carboxylate derivatives have been synthesized and tested for their antibacterial activities. These derivatives have shown promising results, particularly in vitro and in vivo, contributing to the development of new antibacterial agents (Bouzard et al., 1989).

Synthesis of Quinoxaline Derivatives

The compound has been involved in the synthesis of quinoxaline derivatives, which are key structural motifs in various bioactive natural products and synthetic drugs. This showcases the compound's importance in the development of novel therapeutic agents (Xie et al., 2019).

Multicomponent Reactions in Organic Synthesis

This chemical has also played a crucial role in facilitating multicomponent reactions in organic synthesis. It has been used in the synthesis of aminopyrroles and bicyclic analogues, highlighting its application in the creation of complex organic molecules (Qiu, Wang, & Zhu, 2017).

Economical Synthesis from L-aspartic acid

An economical synthesis method for tert-butyl 2-carbamoylpyrrolidine-1-carboxylate from L-aspartic acid has been developed. This method is notable for its mild reaction conditions and cost-effectiveness, making it valuable for industrial preparation (Han et al., 2018).

Microwave-Assisted Synthesis and Antimicrobial Activity

The compound's derivatives have been synthesized using microwave-assisted techniques, which provide high yields. These derivatives have shown potential in antimicrobial applications, further expanding its utility in pharmaceutical research (Sreekanth & Jha, 2020).

Safety And Hazards

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate is associated with certain hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it should be handled with appropriate personal protective equipment and used only in a well-ventilated area .

properties

IUPAC Name

tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITJAAIPVBVRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185953
Record name 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

CAS RN

54503-10-5
Record name 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54503-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054503105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Maimó Pérez - 2016 - dugi-doc.udg.edu
… was dried over anhydrous Na2SO4 and filtered off and further concentrated under reduced pressure, yielding the title compound (S)tert-butyl 2-carbamoylpyrrolidine-1-carboxylate as a …
Number of citations: 0 dugi-doc.udg.edu
J Rayadurgam, S Sana, M Sasikumar… - Organic Chemistry …, 2021 - pubs.rsc.org
… The synthesis began with a Buchwald amidation reaction between bis-aryl chloride derivative 165 and (S)-tert-butyl-2-carbamoylpyrrolidine-1-carboxylate 166 in the presence of Pd 2 (…
Number of citations: 86 pubs.rsc.org
IJ Kang, SJ Hsu, HY Yang, TK Yeh… - Journal of Medicinal …, 2017 - ACS Publications
Starting from the initial lead 4-phenylthiazole 18, a modest HCV inhibitor (EC 50 = 9440 nM), a series of structurally related thiazole derivatives has been identified as a novel chemical …
Number of citations: 25 pubs.acs.org
R Wagner, JT Randolph, SV Patel… - Journal of medicinal …, 2018 - ACS Publications
… A mixture of 13 (0.360 g, 0.509 mmol), (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (0.273 g, 1.27 mmol), Cs 2 CO 3 (0.497 g, 1.53 mmol), and Xantphos (53 mg, 0.092 mmol) in 1,…
Number of citations: 47 pubs.acs.org
FRP Noverraz - 2018 - infoscience.epfl.ch
… L-proline was first protected as a tert-butyl carbamate and then converted into amide using coupling agents (HOBt and EDCI) to yield (S)-tert-Butyl 2-carbamoylpyrrolidine-1carboxylate (…
Number of citations: 1 infoscience.epfl.ch
Z Wang, P Wei, X Xizhi, Y Liu, L Wang… - Journal of agricultural …, 2012 - ACS Publications
On the basis of our previous structure–activity relationship (SAR) and antiviral mechanism studies, a series of phenanthrene-based antofine derivatives (1–12 and 18–50) were …
Number of citations: 40 pubs.acs.org
FY Tang, LQ Qu, Y Xu, RJ Ma, SH Chen… - Synthetic …, 2007 - Taylor & Francis
… tert‐Butyl 2‐Carbamoylpyrrolidine‐1‐carboxylate (2) …
Number of citations: 17 www.tandfonline.com
N Vasilevich, E Aksenova… - Russian Journal of …, 2017 - search.ebscohost.com
A procedure for macrocyclization of compounds with potential tuberculocidal activity was developed in order to obtaining compounds with a lower degree of inhibition of the key CYP …
Number of citations: 5 search.ebscohost.com

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